METHYL 2-(2-BENZYL-5-OXOPYRAZOLIDINE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Description
METHYL 2-(2-BENZYL-5-OXOPYRAZOLIDINE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a synthetic heterocyclic compound featuring a fused cyclopenta[b]thiophene core substituted with a pyrazolidinone-amide moiety and a methyl ester group. Its structure combines a bicyclic thiophene system with a benzyl-substituted pyrazolidinone ring, linked via an amide bond. Its synthesis likely involves multi-step reactions, including cyclization, amidation, and esterification, though procedural details are absent in the current dataset .
Properties
IUPAC Name |
methyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-20(26)17-13-8-5-9-15(13)28-19(17)21-18(25)14-10-16(24)22-23(14)11-12-6-3-2-4-7-12/h2-4,6-7,14H,5,8-11H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPFRJOBSNFTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3CC(=O)NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target compound features three distinct domains:
- Cyclopenta[b]thiophene-3-carboxylate : A fused bicyclic system comprising a thiophene ring (five-membered, sulfur-containing) and a cyclopentane ring.
- Amide linkage : Connects the thiophene carboxylate to the pyrazolidinone moiety.
- 2-Benzyl-5-oxopyrazolidine : A five-membered ring containing two nitrogen atoms and a ketone group, substituted with a benzyl group.
Key challenges include regioselective functionalization of the thiophene core, stereochemical control during pyrazolidinone formation, and efficient amide coupling under mild conditions.
Synthesis of the Cyclopenta[b]Thiophene-3-Carboxylate Core
Cyclization of 1,3-Diynes
The cyclopenta[b]thiophene scaffold can be constructed via sulfur-mediated cyclization of 1,3-diynes. For example, Zheng et al. demonstrated that a diacetylene precursor undergoes radical cyclization in the presence of KOH and sodium disulfide in DMSO, yielding thiophene derivatives without transition-metal catalysts. Adapting this method, a cyclopentane-fused thiophene could be synthesized by designing a diyne precursor with a pre-formed cyclopentane ring.
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki couplings , are widely used for assembling thiophene derivatives:
- Stille Coupling : Reacting 2,5-dibromothiophene with tributyl(2-thienyl)tin in the presence of Pd(PPh₃)₄ yields oligothiophenes. For fused systems, brominated cyclopentene-thiophene precursors may be coupled to introduce substituents.
- Suzuki Coupling : Thiophene boronic acids react with dihalothiophenes under Pd catalysis. Melucci et al. optimized this method using microwave-assisted, solvent-free conditions to achieve high-purity oligothiophenes.
Table 1: Comparison of Cross-Coupling Methods for Thiophene Synthesis
| Method | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|
| Stille Coupling | Pd(PPh₃)₄ | 75–90 | Compatibility with ester groups |
| Suzuki Coupling | Pd(dppf)Cl₂ | 50–90 | Avoids toxic tin reagents |
| Microwave-Assisted Suzuki | Pd/C chitosan | 85–95 | Rapid reaction times |
Preparation of 2-Benzyl-5-Oxopyrazolidine-3-Amine
Pyrazolidinone Ring Formation
The pyrazolidinone moiety is synthesized via cyclization of hydrazine derivatives with dicarbonyl compounds. A patent by WO2021033166A1 details the reaction of 3-chloro-2-hydrazinopyridine with diisopropyl maleate under basic conditions (sodium isopropoxide) and silver catalysts (e.g., Ag(PPh₃)₃NO₃), yielding pyrazolidinones with >96% purity. For the target compound, substituting 3-chloro-2-hydrazinopyridine with a benzyl-substituted hydrazine derivative would introduce the 2-benzyl group.
Benzylation Strategies
Post-cyclization benzylation can be achieved using benzyl bromide in the presence of a base (e.g., K₂CO₃) or via reductive amination if an aldehyde intermediate is formed. Alternatively, starting with 2-benzylhydrazine ensures direct incorporation of the benzyl group during cyclization.
Amide Coupling to Assemble the Final Molecule
Activation of the Thiophene Carboxylic Acid
The methyl ester at position 3 of the cyclopenta[b]thiophene is hydrolyzed to the carboxylic acid using NaOH in methanol/water. The acid is then activated as an acid chloride (using SOCl₂) or mixed anhydride for amide bond formation.
Coupling with Pyrazolidine-3-Amine
The activated carboxylic acid reacts with 2-benzyl-5-oxopyrazolidine-3-amine under Schlenk conditions. Catalytic agents like HOBt/EDCl or PyBOP enhance coupling efficiency. The patent reports yields >80% for analogous pyrazolidinone-carboxylates when using stoichiometric maleate esters and Ag catalysts, suggesting similar conditions could be applied here.
Chemical Reactions Analysis
Methyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily noted for its anticancer , anti-inflammatory , and antimicrobial properties. Research has shown that thiophene derivatives exhibit significant biological activities, making them promising candidates for drug development.
Anticancer Activity
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines. For example, a study evaluated the cytotoxic effects of related thiophene derivatives on human breast (MCF-7), colorectal (HCT-116), and prostate (PC-3) cancer cell lines. The results indicated varying degrees of inhibition:
| Compound No. | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | PC-3 IC50 (µM) |
|---|---|---|---|
| 10b | 19.4 ± 0.22 | Not Detected | 221.7 ± 30 |
| 10e | 14.5 ± 0.30 | 57.01 ± 0.61 | 25.23 ± 0.40 |
| Doxorubicin | 40.0 ± 3.9 | 20.5 ± 2.1 | 6.8 ± 1.2 |
These findings suggest that compounds similar to methyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate may be effective anticancer agents due to their ability to inhibit cell proliferation significantly .
Anti-inflammatory Properties
Molecular docking studies have indicated that this compound may act as a selective inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenases. This suggests potential therapeutic applications in treating inflammatory diseases .
Material Science Applications
In addition to its medicinal properties, the compound is explored for its potential use in developing new materials with specific electronic and optical properties. Thiophene derivatives are known for their role in organic electronics, including organic photovoltaics and field-effect transistors.
Industrial Chemistry Applications
The compound has been studied for its application as a corrosion inhibitor in various industrial settings. Its ability to form protective films on metal surfaces can prevent corrosion, making it valuable in industries such as construction and manufacturing.
Case Studies
- Cytotoxicity Evaluation : A study assessed the antiproliferative activity of cyclopenta[b]thiophene derivatives against multiple cancer cell lines using the MTT assay method. The results highlighted compound variations' structure–activity relationships, guiding further optimization for enhanced efficacy .
- Molecular Docking Studies : In silico evaluations have been conducted to predict the binding affinities of this compound with specific protein targets associated with cancer and inflammation pathways .
Mechanism of Action
The mechanism of action of METHYL 2-(2-BENZYL-5-OXOPYRAZOLIDINE-3-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
For example, the compound described in , (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, shares some features with the target molecule:
- Heterocyclic Core : Both compounds incorporate nitrogen- and sulfur-containing rings (triazole/thiophene), which are common in bioactive molecules due to their electronic and steric properties.
- Substituent Effects : The benzyl and chlorobenzyl groups in both compounds may influence solubility, binding affinity, and metabolic stability.
Crystallographic and Hydrogen-Bonding Analysis
The crystal structure of the triazole-thione compound in reveals a six-membered supramolecular assembly stabilized by N–H···O, N–H···S, and O–H···S hydrogen bonds . By contrast, the target compound’s cyclopenta[b]thiophene-pyrazolidinone hybrid likely exhibits distinct packing patterns due to its larger fused-ring system and ester group. A hypothetical comparison is outlined below:
Pharmacological and Physicochemical Properties
- Bioactivity: The triazole-thione derivative in lacks reported bioactivity, similar to the target compound.
- Solubility: The methyl ester in the target compound may enhance lipophilicity compared to the methanol-solvated triazole-thione complex, impacting bioavailability.
Biological Activity
Methyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a cyclopentathiophene core and a benzyl substitution, suggests various biological activities, particularly in cancer treatment and anti-inflammatory responses. This article reviews the biological activity of this compound based on recent research findings, case studies, and structure-activity relationships (SAR).
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines. A study reported that derivatives with similar structures displayed IC50 values ranging from 3.83 to 11.94 µM against colorectal and breast cancer cell lines, indicating potent cytotoxicity compared to established drugs like erlotinib .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through inhibition of key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) . The biphenyl moiety enhances binding affinity to these targets.
Anti-inflammatory Activity
This compound has also been evaluated for anti-inflammatory properties:
- In Vivo Studies : Compounds with similar scaffolds have demonstrated the ability to reduce inflammation markers in animal models. These effects are likely mediated through inhibition of pro-inflammatory cytokines and enzymes.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by modifications in its structure:
- Benzyl Substitution : The presence of the benzyl group is crucial for enhancing bioactivity due to increased hydrophobic interactions with biological targets.
- Amido Group : The amido functional group may facilitate hydrogen bonding interactions with target proteins, enhancing binding affinity and specificity .
Case Studies
Several case studies have highlighted the potential of related compounds:
- Case Study 1 : A series of thiazole derivatives were synthesized and evaluated for their anticancer activity. The most active compounds exhibited IC50 values lower than traditional chemotherapeutics, emphasizing the importance of structural modifications for enhanced efficacy .
- Case Study 2 : Another study focused on thieno[2,3-d]pyrimidinone derivatives demonstrated significant tumor growth inhibition through similar mechanisms as hypothesized for this compound .
Q & A
Q. Key Parameters to Optimize :
Advanced: What mechanistic insights exist for palladium-catalyzed reactions in synthesizing analogous heterocycles?
Methodological Answer:
Palladium-catalyzed reductive cyclizations of nitroarenes or nitroalkenes (using formic acid derivatives as CO surrogates) provide a framework for understanding cyclopenta[b]thiophene formation. Key steps include:
Oxidative Addition : Pd(0) activates nitro groups, forming Pd-nitrene intermediates .
CO Insertion : CO from formic acid derivatives inserts into Pd-C bonds, enabling cyclization .
Reductive Elimination : Releases the heterocyclic product and regenerates Pd(0) .
Q. Contradictions to Address :
- Conflicting reports on the role of base additives (e.g., NaOAc) in stabilizing intermediates vs. promoting side reactions .
Basic: What spectroscopic techniques are critical for confirming the molecular structure?
Methodological Answer:
A combination of techniques is required:
- NMR :
- IR : Confirm amide (1650–1700 cm⁻¹) and ester (1720–1750 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₂₃H₂₃ClN₂O₄S derivatives show [M+H]+ ~491.08 m/z) .
Advanced: How can computational modeling predict reactivity or stability of intermediates?
Methodological Answer:
- DFT Calculations : Model transition states for cyclization steps (e.g., Gibbs free energy barriers for Pd-mediated pathways) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF stabilizes polar intermediates better than toluene) .
- Docking Studies : Predict bioactivity by assessing interactions with target enzymes (e.g., COX-2 for anti-inflammatory analogs) .
Basic: How to resolve contradictions in reported synthetic yields for similar compounds?
Methodological Answer:
Divergent yields often stem from:
- Impurity Profiles : Use HPLC-MS to compare byproducts (e.g., uncyclized intermediates in <70% purity reactions) .
- Catalyst Batch Variability : Pre-activate Pd/C with H₂ to ensure consistent catalytic activity .
- Scale Effects : Pilot small-scale (<1 mmol) vs. bulk (>10 mmol) reactions to identify mass transfer limitations .
Advanced: What strategies validate bioactivity in enzyme inhibition assays?
Methodological Answer:
For pyrazolidine-thiophene hybrids (potential kinase inhibitors):
Assay Design :
- Substrate : ATP analogs (e.g., [γ-³²P]ATP) for competitive binding studies .
- Controls : Use staurosporine (IC₅₀ ~10 nM) as a reference inhibitor .
Data Interpretation :
- Calculate Ki values from dose-response curves (e.g., Cheng-Prusoff equation) .
- Cross-validate with SPR (surface plasmon resonance) for binding kinetics .
Basic: How to analyze electrochemical behavior for redox-active derivatives?
Methodological Answer :
Cyclic voltammetry (CV) of cyclopenta[b]thiophene derivatives reveals:
- Oxidation Peaks : At +0.8–1.2 V (vs. Ag/AgCl) for thiophene ring oxidation .
- Reduction Peaks : At -1.5–-2.0 V for ester/amide functional groups .
Table : Electrochemical Data for Analogous Compounds
| Compound | Eₚₐ (V) | Eₚc (V) | ΔEp (mV) |
|---|---|---|---|
| Ethyl 2-amino-4H-thiophene-3-carboxylate | +0.95 | -1.72 | 120 |
Advanced: How to design stability studies under varying pH/temperature?
Q. Methodological Answer :
- Forced Degradation :
- Analytical Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
